molecular formula C16H18N4O5S B2616843 3-(3-((2-((4-Ethoxyphenyl)amino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid CAS No. 898607-47-1

3-(3-((2-((4-Ethoxyphenyl)amino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid

Cat. No.: B2616843
CAS No.: 898607-47-1
M. Wt: 378.4
InChI Key: JVKKBPHASSYHJG-UHFFFAOYSA-N
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Description

The compound is a derivative of propanoic acid with a complex triazinyl group attached. It contains an ethoxyphenylamino group and a thio group, indicating potential for interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. The triazinyl group would likely contribute to a planar structure, while the ethoxyphenylamino group could introduce steric hindrance .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the triazinyl and ethoxyphenylamino groups. The sulfur atom in the thio group could potentially act as a nucleophile in certain reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the nature of its functional groups. The presence of the ethoxy group suggests it might be somewhat soluble in organic solvents .

Scientific Research Applications

Applications in Materials Science

  • Phloretic Acid as an Alternative in Polybenzoxazine Synthesis
    Phloretic acid (PA), a phenolic compound, has been explored as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation. This approach is significant for materials science as it provides a sustainable alternative to phenol for imparting specific properties of benzoxazine to aliphatic molecules or macromolecules, which has a wide range of applications (Acerina Trejo-Machin et al., 2017).

Applications in Chemistry

  • Synthesis of S-Glycosyl and S-Alkyl 1,2,4-Triazinone Derivatives
    A series of S-glycosyl and S-alkyl derivatives of 1,2,4-triazinone were synthesized, demonstrating significant applications in the field of organic synthesis and chemical transformations. These compounds show potential for diverse applications due to their unique structural properties (H. Saad & A. Moustafa, 2011).

  • Synthesis of 2-Oxazolines from Carboxylic Acids
    The synthesis of 2-oxazolines from carboxylic acids using a specific triazine demonstrates an innovative method in organic synthesis. This process, due to its efficiency and yield at room temperature, holds significant potential for the development of new organic compounds (B. Bandgar & S. Pandit, 2003).

Mechanism of Action

Without specific studies or literature on this compound, it’s difficult to predict its mechanism of action. It could potentially exhibit biological activity due to the presence of the ethoxyphenylamino and triazinyl groups, which are found in various biologically active compounds .

Properties

IUPAC Name

3-[3-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-5-oxo-4H-1,2,4-triazin-6-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O5S/c1-2-25-11-5-3-10(4-6-11)17-13(21)9-26-16-18-15(24)12(19-20-16)7-8-14(22)23/h3-6H,2,7-9H2,1H3,(H,17,21)(H,22,23)(H,18,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVKKBPHASSYHJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C(=O)N2)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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